molecular formula C20H24N2O2S B11094405 3-{[(benzylsulfanyl)acetyl]amino}-N-(2-methylpropyl)benzamide

3-{[(benzylsulfanyl)acetyl]amino}-N-(2-methylpropyl)benzamide

Cat. No.: B11094405
M. Wt: 356.5 g/mol
InChI Key: DCUBPRDHQBUXQX-UHFFFAOYSA-N
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Description

3-{[(Benzylsulfanyl)acetyl]amino}-N-(2-methylpropyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzylsulfanyl group, an acetylamino group, and a 2-methylpropyl group attached to a benzamide core.

Preparation Methods

The synthesis of 3-{[(benzylsulfanyl)acetyl]amino}-N-(2-methylpropyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Benzylsulfanyl Acetyl Chloride: Benzyl mercaptan reacts with acetyl chloride in the presence of a base to form benzylsulfanyl acetyl chloride.

    Amidation Reaction: The benzylsulfanyl acetyl chloride is then reacted with 2-methylpropylamine to form the corresponding amide.

    Coupling with Benzamide: The resulting intermediate is coupled with benzamide under appropriate conditions to yield the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-{[(Benzylsulfanyl)acetyl]amino}-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines or alcohols.

    Substitution: The acetylamino group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-{[(Benzylsulfanyl)acetyl]amino}-N-(2-methylpropyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-{[(benzylsulfanyl)acetyl]amino}-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group may interact with thiol-containing enzymes, while the acetylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

3-{[(Benzylsulfanyl)acetyl]amino}-N-(2-methylpropyl)benzamide can be compared with other similar compounds, such as:

    3-{[(Benzylsulfanyl)acetyl]amino}-N-(1,3-thiazol-2-yl)benzamide: This compound has a thiazolyl group instead of a 2-methylpropyl group, which may result in different biological activities and properties.

    3-{[(Benzylthio)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide: Similar to the previous compound but with a thioether linkage, which can affect its reactivity and stability.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H24N2O2S

Molecular Weight

356.5 g/mol

IUPAC Name

3-[(2-benzylsulfanylacetyl)amino]-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C20H24N2O2S/c1-15(2)12-21-20(24)17-9-6-10-18(11-17)22-19(23)14-25-13-16-7-4-3-5-8-16/h3-11,15H,12-14H2,1-2H3,(H,21,24)(H,22,23)

InChI Key

DCUBPRDHQBUXQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC(=CC=C1)NC(=O)CSCC2=CC=CC=C2

Origin of Product

United States

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